{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid {5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid
Brand Name: Vulcanchem
CAS No.: 1211452-25-3
VCID: VC11693237
InChI: InChI=1S/C10H17N5O2.ClH/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17;/h8H,2-7H2,1H3,(H,16,17);1H
SMILES: CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl
Molecular Formula: C10H18ClN5O2
Molecular Weight: 275.73 g/mol

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid

CAS No.: 1211452-25-3

Cat. No.: VC11693237

Molecular Formula: C10H18ClN5O2

Molecular Weight: 275.73 g/mol

* For research use only. Not for human or veterinary use.

{5-[(4-methylpiperidin-1-yl)methyl]-1{H}-tetrazol-1-yl}acetic acid - 1211452-25-3

Specification

CAS No. 1211452-25-3
Molecular Formula C10H18ClN5O2
Molecular Weight 275.73 g/mol
IUPAC Name 2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]acetic acid;hydrochloride
Standard InChI InChI=1S/C10H17N5O2.ClH/c1-8-2-4-14(5-3-8)6-9-11-12-13-15(9)7-10(16)17;/h8H,2-7H2,1H3,(H,16,17);1H
Standard InChI Key BXOATJZYCWZXNP-UHFFFAOYSA-N
SMILES CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl
Canonical SMILES CC1CCN(CC1)CC2=NN=NN2CC(=O)O.Cl

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

{5-[(4-Methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid consists of three primary components:

  • Tetrazole ring: A five-membered aromatic heterocycle with four nitrogen atoms, known for its metabolic stability and role as a carboxylic acid bioisostere .

  • (4-Methylpiperidin-1-yl)methyl group: A lipophilic substituent derived from 4-methylpiperidine, contributing to enhanced membrane permeability and potential receptor interactions.

  • Acetic acid moiety: A polar functional group enabling solubility in aqueous environments and facilitating salt formation (e.g., hydrochloride) .

Table 1: Molecular Properties

PropertyValueSource
Molecular formulaC₁₀H₁₇N₅O₂
Molecular weight239.27 g/mol
CAS Registry Number924858-68-4
SMILESCC1CCN(CC1)Cc1nnnn1CC(O)=O
Salt formHydrochloride (HCl)

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of tetrazole derivatives typically involves [3+2] cycloaddition reactions between nitriles and sodium azide, though alternative routes may employ thioureas or hydrazine precursors . For {5-[(4-methylpiperidin-1-yl)methyl]-1H-tetrazol-1-yl}acetic acid, a plausible pathway includes:

  • Formation of the tetrazole core: Reaction of a nitrile intermediate with sodium azide in the presence of ammonium chloride.

  • Alkylation of the tetrazole: Introduction of the (4-methylpiperidin-1-yl)methyl group via nucleophilic substitution or reductive amination.

  • Acetic acid functionalization: Coupling the tetrazole nitrogen with bromoacetic acid or its esters, followed by hydrolysis .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 1-position of the tetrazole ring requires careful control of reaction conditions (e.g., temperature, catalysts) .

  • Salt formation: The hydrochloride salt improves crystallinity and stability, as evidenced by its inclusion in building block catalogs .

Physicochemical Properties and Stability

Solubility and Partitioning

  • Aqueous solubility: Moderate due to the polar acetic acid group, enhanced by salt formation (HCl) .

  • Lipophilicity: The methylpiperidine moiety increases logP, favoring blood-brain barrier penetration in drug candidates .

Thermal Stability

While specific data for this compound are unavailable, analogous tetrazole derivatives exhibit decomposition temperatures above 160°C .

Pharmaceutical and Biological Applications

Role as a Bioisostere

The tetrazole ring serves as a non-classical bioisostere for carboxylic acids, resisting metabolic degradation while maintaining hydrogen-bonding capabilities . This property is exploited in angiotensin II receptor blockers (e.g., losartan), suggesting potential cardiovascular applications for structurally related compounds .

Table 2: Biological Activities of Analogous Compounds

Compound ClassActivityReference
Pyrimidotetrazolothiadiazines15-Lipoxygenase inhibition
Tetrazole-containing ARBsAntihypertensive

Research Gaps and Future Directions

Unexplored Pharmacological Profiles

  • In vitro screening: Priority areas include kinase inhibition assays and antimicrobial susceptibility testing.

  • ADMET studies: Evaluation of absorption, distribution, and toxicity profiles in preclinical models.

Synthetic Methodology Innovations

  • Microwave-assisted synthesis: Reducing reaction times and improving yields compared to conventional heating .

  • Flow chemistry: Enabling continuous production for large-scale applications.

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